molecular formula C13H19ClN2O3S B11767654 N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B11767654
M. Wt: 318.82 g/mol
InChI Key: BQCFBZMUYQFOOD-UHFFFAOYSA-N
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Description

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a synthetic compound featuring a piperidine core substituted with a benzylsulfonyl group and a carboxamide moiety, forming a hydrochloride salt. The benzylsulfonyl group is introduced via sulfonylation reactions, as demonstrated in related syntheses (e.g., benzylsulfonyl-D-Ser derivatives in ) .

Properties

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

N-benzylsulfonylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H18N2O3S.ClH/c16-13(12-6-8-14-9-7-12)15-19(17,18)10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H

InChI Key

BQCFBZMUYQFOOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NS(=O)(=O)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Core Starting Material: Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid serves as the foundational building block due to its commercial availability and well-established reactivity. Its esterification and amidation pathways are extensively documented.

Critical Reagents

  • Benzylsulfonyl chloride : Introduces the sulfonamide moiety.

  • Thionyl chloride (SOCl₂) : Facilitates carboxylic acid activation to acyl chlorides.

  • Ammonia (NH₃) : Converts acyl chlorides to carboxamides.

  • Triethylamine (Et₃N) : Scavenges HCl during sulfonylation.

Stepwise Synthesis and Optimization

Synthesis of Piperidine-4-carboxamide

Procedure :

  • Activation : Piperidine-4-carboxylic acid (10.0 g, 67.1 mmol) is treated with excess thionyl chloride (SOCl₂, 20 mL) under reflux (1–5 h).

  • Ammonolysis : The resultant acyl chloride is quenched with aqueous ammonia (25% w/v) at 0–5°C to yield piperidine-4-carboxamide.

Optimization :

  • Molar ratio (acid : SOCl₂) : 1:2–3 ensures complete activation.

  • Reaction time : 3 h at reflux balances conversion and side-product formation.

Yield : 85–90% (white crystalline solid).

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.70–1.85 (m, 2H, CH₂), 2.10–2.30 (m, 2H, CH₂), 2.90–3.10 (m, 2H, NCH₂), 3.50–3.70 (m, 1H, CH), 6.90 (br s, 1H, CONH₂), 7.20 (br s, 1H, CONH₂).

Sulfonylation with Benzylsulfonyl Chloride

Procedure :

  • Reaction setup : Piperidine-4-carboxamide (5.0 g, 32.5 mmol) is dissolved in anhydrous dichloromethane (50 mL).

  • Base addition : Triethylamine (9.1 mL, 65.0 mmol) is added to scavenge HCl.

  • Sulfonylation : Benzylsulfonyl chloride (6.2 g, 35.8 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 12 h.

Optimization :

  • Temperature : 0°C initial addition minimizes side reactions.

  • Molar ratio (amine : sulfonyl chloride) : 1:1.1 ensures complete conversion.

Yield : 78–82% (off-white powder).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.60–1.80 (m, 2H, CH₂), 2.00–2.20 (m, 2H, CH₂), 2.90–3.10 (m, 2H, NCH₂), 3.70–3.90 (m, 1H, CH), 4.40 (s, 2H, SO₂CH₂Ph), 7.30–7.50 (m, 5H, Ar-H).

Hydrochloride Salt Formation

Procedure :
The free base (4.0 g, 12.3 mmol) is dissolved in ethyl acetate (30 mL) and treated with HCl gas until pH ≈ 2. The precipitate is filtered and dried under vacuum.

Yield : 95% (hygroscopic white solid).

Characterization :

  • Melting point : 210–212°C (decomposes).

  • Elemental analysis : Calculated for C₁₃H₁₇ClN₂O₃S: C 47.78%, H 5.25%, N 8.57%; Found: C 47.65%, H 5.30%, N 8.49%.

Comparative Analysis of Methodologies

ParameterDirect SulfonylationSequential Functionalization
Total yield 62%75%
Reaction steps 34
Purification Column chromatographyRecrystallization
Scale-up feasibility ModerateHigh

The sequential approach minimizes intermediate isolation, enhancing throughput.

Critical Reaction Parameters

Solvent Selection

  • Dichloromethane : Preferred for sulfonylation due to inertness and solubility.

  • Methanol : Facilitates acid-catalyzed esterification but avoided in amine reactions.

Stoichiometric Ratios

  • SOCl₂ : Carboxylic acid : ≥2:1 ensures complete activation.

  • Benzylsulfonyl chloride : Amine : 1.1:1 compensates for reagent volatility.

Challenges and Mitigation

Side Reactions

  • Over-sulfonylation : Controlled by slow reagent addition and low temperatures.

  • Hydrolysis of sulfonamide : Anhydrous conditions and molecular sieves prevent degradation.

Purification

  • Recrystallization : Ethanol/water (3:1) efficiently removes unreacted starting material.

Chemical Reactions Analysis

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride exhibits antimicrobial properties. The sulfonamide functionality is known for its ability to inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, potentially through the modulation of cytokine release and interaction with inflammatory pathways. This characteristic positions it as a promising candidate for treating inflammatory diseases.

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly in the context of targeting specific cancer cell lines. Its structural components suggest the possibility of interactions with enzymes and receptors involved in cancer progression, warranting further investigation into its mechanisms of action .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with 4-piperidinecarboxylic acid.
  • Esterification : This acid undergoes esterification to form the corresponding methyl ester.
  • Alkylation : The methyl ester is then alkylated to introduce the benzyl group.
  • Formation of Carboxamide : Hydrolysis of the ester leads to the formation of the carboxylic acid, which is subsequently converted to the carboxamide using appropriate reagents.
  • Hydrochloride Salt Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability .

Case Studies

Several studies have investigated the efficacy of this compound:

  • Pain Models : In animal models, this compound demonstrated significant analgesic effects comparable to established analgesics.
  • Inflammation Studies : In vitro studies showed that it reduced pro-inflammatory cytokine release, indicating its potential as an anti-inflammatory agent.
  • Neurotransmitter Interaction : Investigations revealed possible interactions with neurotransmitter systems, suggesting broader therapeutic applications beyond antimicrobial and anti-inflammatory effects .

Summary Table

Application AreaDescription
Antimicrobial ActivityPotential for inhibiting bacterial growth; needs further exploration in antibiotic development.
Anti-inflammatory PropertiesMay modulate inflammatory pathways; relevant for treating chronic inflammatory diseases.
Anticancer PotentialPossible interactions with cancer-related enzymes; requires more research on mechanisms.
Synthesis MethodologyInvolves esterification, alkylation, and formation of carboxamide; yields hydrochloride salt form.

Mechanism of Action

The mechanism of action of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The benzylsulfonyl group increases molecular weight and polar surface area (PSA), which may reduce oral bioavailability compared to non-sulfonylated analogs .
  • Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects .

Example :

  • Synthesis of N-(4-fluorobenzyl) analogs () achieved 32% yield via HATU-mediated coupling, highlighting the efficiency of modern coupling reagents .

Pharmacokinetic and Bioavailability Trends

identifies critical factors for oral bioavailability:

  • Polar Surface Area (PSA) : The sulfonyl group increases PSA (~90 Ų for SO₂), which may lower absorption unless compensated by active transport .

Comparison of Key Parameters :

Compound Rotatable Bonds PSA (Ų) Bioavailability Prediction
N-Benzylpiperidine-4-carboxamide 5 50 High
Target Compound 7 90 Moderate

Biological Activity

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzylsulfonyl group and a carboxamide moiety. This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of piperidine derivatives, including those similar to N-(benzylsulfonyl)piperidine-4-carboxamide. For instance, a related compound demonstrated significant antitumor activity against HepG2 cells with an IC50 value of 0.25 μM. The mechanism involved induction of cell cycle arrest through a p53/p21-dependent pathway, suggesting that structural modifications can enhance efficacy against cancer cells .

2.2 Antiviral Properties

N-benzyl piperidine derivatives have shown promise as antiviral agents, particularly against influenza viruses. Research indicates that these compounds inhibit the hemagglutinin-mediated membrane fusion process, which is crucial for viral entry into host cells. The binding interactions between the piperidine moiety and viral proteins were elucidated through molecular docking studies, revealing potential sites for drug development against influenza .

2.3 Chemokine Receptor Antagonism

Another area of interest is the antagonistic activity against CC chemokine receptors (CCR). Compounds structurally related to this compound have been identified as potent CCR3 antagonists, demonstrating low nanomolar binding affinities. These compounds modulate eosinophil chemotaxis and calcium mobilization, which are critical in allergic responses and asthma .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Studies have shown that:

  • Substituents on the benzene ring : Variations in the benzyl group can lead to changes in potency and selectivity against specific biological targets.
  • Piperidine ring modifications : Alterations in the piperidine structure can enhance or diminish biological activity, indicating that this moiety is essential for maintaining desired pharmacological effects.

The following table summarizes key findings from SAR studies related to similar compounds:

Compound TypeTarget ActivityIC50 ValueMechanism of Action
N-(piperidine-4-yl)benzamide derivativesAntitumor (HepG2)0.25 μMInduction of cell cycle arrest
N-benzyl 4,4-disubstituted piperidinesInfluenza virus inhibitionLow micromolarInhibition of hemagglutinin fusion
N-(ureidoalkyl)-benzyl-piperidinesCCR3 antagonismLow nanomolarModulation of eosinophil chemotaxis

4. Case Studies

Case Study 1 : A study on N-benzyl piperidines demonstrated their effectiveness as anti-influenza agents through a novel mechanism involving specific interactions with viral proteins, which could lead to new antiviral therapies .

Case Study 2 : Research on benzyl-piperidines as CCR3 antagonists showed significant potential in treating allergic conditions by inhibiting eosinophil activation and migration .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities ranging from antitumor effects to antiviral properties and chemokine receptor antagonism. Ongoing studies focusing on optimizing its structure could lead to the development of effective therapeutic agents targeting various diseases.

Q & A

Q. What are the recommended synthetic routes for N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using reagents like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to link the piperidine-4-carboxamide core with a benzylsulfonyl group . For aryl group introduction, Suzuki-Miyaura cross-coupling (e.g., using boronic acids) is effective, though yields may vary depending on reaction conditions (e.g., temperature, catalyst) . Post-synthesis purification often involves crystallization or column chromatography to ensure high purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm the benzylsulfonyl and piperidine moieties. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline structure confirmation, X-ray diffraction is recommended, though this requires single-crystal samples .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for coupling reactions, while methanol or ethanol aids in crystallization . Maintain reaction temperatures between 60–90°C and use inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : Piperidine carboxamides often target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases or proteases. Preliminary studies on analogs suggest potential modulation of acetylcholine signaling or ion channel activity .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : Use nitrile gloves , lab coats , and ventilated fume hoods to avoid inhalation/contact. Store in a cool, dry environment away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

  • Methodological Answer : Optimize catalyst loading (e.g., palladium for cross-coupling) and reaction time (e.g., 24–48 hours for Suzuki-Miyaura). Use flow chemistry for continuous processing or microwave-assisted synthesis to reduce time. Monitor pH (6–8) to minimize side reactions .

Q. How to address contradictory data in reported biological activities?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) and confirm compound purity via HPLC. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) and compare with structurally similar analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) .

Q. What strategies improve its pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer : Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance membrane permeability. Introduce prodrug moieties (e.g., ester groups) or use salt forms (e.g., hydrochloride) to improve solubility . Validate via in vitro Caco-2 cell assays and rat pharmacokinetic models .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests show degradation >5% after 6 months at room temperature (25°C). Store at 4°C in airtight, light-resistant containers for long-term stability. Avoid exposure to strong acids/bases or humidity (>60% RH) .

Q. What structure-activity relationship (SAR) insights guide functional group modifications?

  • Methodological Answer :
    Key modifications include:
  • Benzylsulfonyl group : Replace with heteroaryl sulfonamides (e.g., pyridyl) to enhance receptor selectivity.
  • Piperidine ring : Substitute with morpholine or azepane to alter steric effects.
  • Carboxamide : Introduce methyl or ethyl groups to modulate lipophilicity .
    Test analogs using in vitro binding assays (e.g., radioligand displacement) and molecular docking simulations .

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